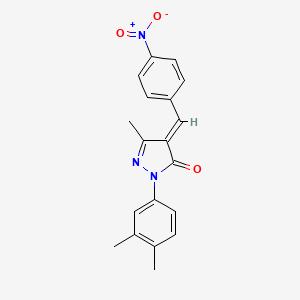![molecular formula C26H25ClN4O B11544360 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11544360.png)
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzylpiperazine moiety, a chlorophenyl group, and an indolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indolone core. This can be achieved through a cyclization reaction of an appropriate precursor. The benzylpiperazine moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of the chlorophenyl group through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C26H25ClN4O |
|---|---|
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
1-[(4-benzylpiperazin-1-yl)methyl]-3-(3-chlorophenyl)iminoindol-2-one |
InChI |
InChI=1S/C26H25ClN4O/c27-21-9-6-10-22(17-21)28-25-23-11-4-5-12-24(23)31(26(25)32)19-30-15-13-29(14-16-30)18-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2 |
Clave InChI |
NKTYLOOORIKWTM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC(=CC=C5)Cl)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11544280.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544282.png)
![2-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11544291.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11544299.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11544307.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11544316.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11544333.png)
![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544337.png)

![2-Hydroxy-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11544346.png)
![(2Z,5E)-5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11544354.png)
![4-[(E)-{[4-(acetylamino)phenyl]imino}methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11544359.png)
![Pyridine-2-carboxylic acid [4-(benzothiazol-2-ylsulfanyl)-3-nitro-benzylidene]-hydrazide](/img/structure/B11544368.png)
![1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B11544373.png)